molecular formula C16H20ClF3N6O3S B4544051 1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No. B4544051
M. Wt: 468.9 g/mol
InChI Key: KTIJZQOFZGTFDC-UHFFFAOYSA-N
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Description

This compound is a part of a broader category of chemicals known for their potential biological activities and complex molecular structures. The interest in such compounds often revolves around their synthesis, structural analysis, and the exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrazole and piperazine derivatives involves a series of steps including condensation, trifluoroacetylation, cyclization, hydrogenation, and deprotection. These processes yield compounds with potential bioactive properties, as demonstrated in the synthesis of similar compounds like 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]piperazine (Zhang Sheng-ju, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to the one often exhibits specific conformations that influence their biological activities. For instance, compounds with a piperazine ring typically adopt a chair conformation, affecting their interaction with biological targets (Wan-Sin Loh et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds are versatile, including interactions that lead to antibacterial and antitumor activities. The reactivity often hinges on the presence of functional groups such as sulfonamides and carboxamides, which can undergo various chemical transformations (J.V.Guna et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, play a crucial role in their pharmacological potential and are often investigated through methods like X-ray crystallography and DFT calculations to understand their stability and reactivity (Ihab Shawish et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are central to understanding the compound's behavior in biological systems. These properties are influenced by the compound's functional groups and molecular structure, dictating its interactions with biological molecules and potential as a therapeutic agent (M. Yousefi et al., 2018).

properties

IUPAC Name

3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF3N6O3S/c1-11-14(17)15(16(18,19)20)22-26(11)4-3-13(27)24-5-7-25(8-6-24)30(28,29)12-9-21-23(2)10-12/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIJZQOFZGTFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 4
1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

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